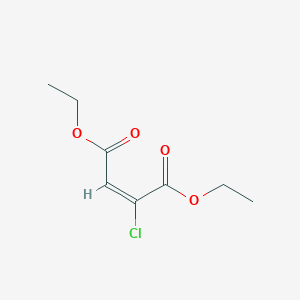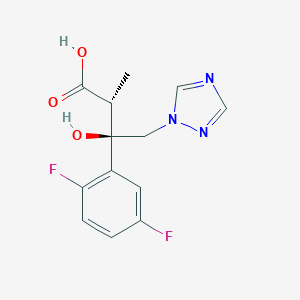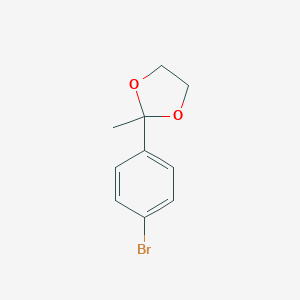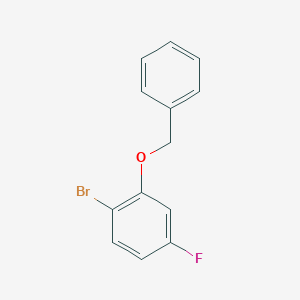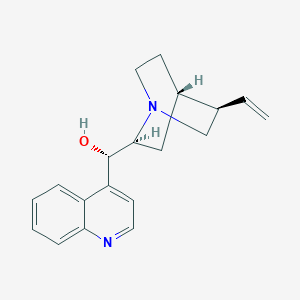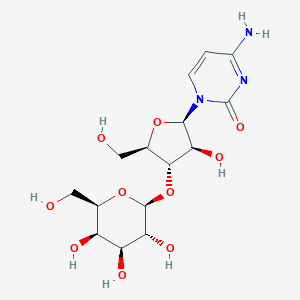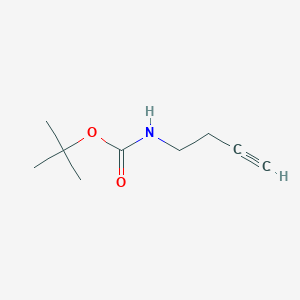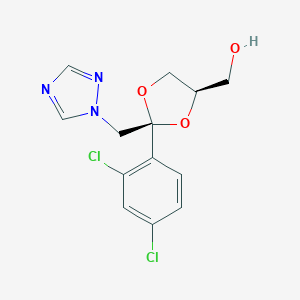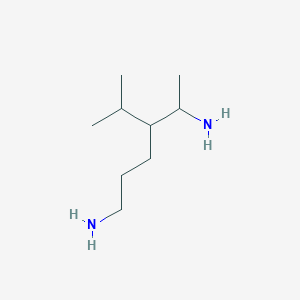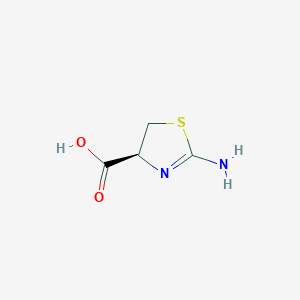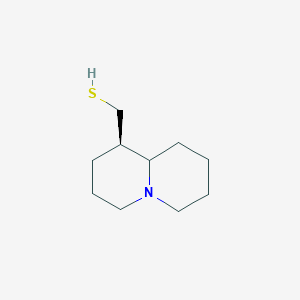
N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine
Overview
Description
N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine, otherwise known as BDCP, is an organic compound that has a wide range of applications in scientific research. It is a heterocyclic compound that has two piperazine rings and two 1,4-benzodioxane rings. This compound is used in various laboratory experiments due to its unique properties, such as its low toxicity and its ability to form complexes with metal ions. It is also used in the synthesis of other compounds, and has applications in drug delivery and medical imaging.
Scientific Research Applications
Proteomics Research
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine: is utilized in proteomics research due to its biochemical properties . Proteomics, the large-scale study of proteins, benefits from compounds that can interact with protein structures, affecting their function and stability. This compound’s molecular framework allows it to be involved in the synthesis or modification of proteins, which can be pivotal in understanding protein pathways and interactions.
Pharmaceutical Impurity Synthesis
This compound serves as an impurity in the synthesis of Doxazosin , which is a selective α1-adrenoceptor antagonist used in the treatment of high blood pressure and benign prostatic hyperplasia . The controlled creation of impurities is crucial for developing analytical methods and ensuring the quality and safety of pharmaceutical products.
Antimicrobial Research
Derivatives of N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine have shown significant antimicrobial activity against various pathogenic bacterial and fungal strains . This makes it a valuable compound for the development of new antibacterial and antifungal agents, which is increasingly important in the face of rising antibiotic resistance.
Antioxidant Activity Studies
In addition to its antimicrobial properties, certain derivatives have also exhibited antioxidant activities . Antioxidants are vital in combating oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. Research into the antioxidant capabilities of this compound could lead to the development of novel therapeutic agents.
Calibration Standards for Analytical Chemistry
N,N’-Bis(1,4-benzodioxane-2-carbonyl)piperazine: is used as a calibration standard in analytical chemistry, particularly in pharmaceutical analysis . It helps in the validation and calibration of analytical instruments and methods, ensuring accurate and reliable results in pharmaceutical testing.
Chiral Chemistry Applications
The benzodioxane moiety within the compound’s structure is of interest in chiral chemistry, which is essential for the synthesis of enantiomerically pure substances . Such substances are important in the development of drugs with specific stereochemistry, which can greatly influence the efficacy and safety of pharmaceuticals.
Acetylcholinesterase Inhibition
It has been identified as a piperazine derivative that inhibits human acetylcholinesterase . Acetylcholinesterase inhibitors are used to treat diseases like Alzheimer’s by preventing the breakdown of acetylcholine, which is critical for learning and memory. Research into this application could contribute to the development of new treatments for neurodegenerative diseases.
properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c25-21(19-13-27-15-5-1-3-7-17(15)29-19)23-9-11-24(12-10-23)22(26)20-14-28-16-6-2-4-8-18(16)30-20/h1-8,19-20H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWJYOGVNZEBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2COC3=CC=CC=C3O2)C(=O)C4COC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine | |
CAS RN |
617677-53-9 | |
| Record name | N,N'-Bis(1,4-benzodioxane-2-carbonyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0617677539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N'-BIS(1,4-BENZODIOXANE-2-CARBONYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDC41ZG9CP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



